

Technical Guide: Characterization and Synthesis of 6-Quinolinylnyl Methanesulfonate

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Compound of Interest

Compound Name: *Quinolin-6-yl methanesulfonate*

Cat. No.: *B11882365*

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Executive Summary

6-Quinolinylnyl methanesulfonate (CAS: 1092513-18-2) is a critical electrophilic intermediate used primarily in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1][2] By activating the C-O bond of 6-hydroxyquinoline, the methanesulfonate (mesylate) group facilitates nucleophilic substitution at the quinoline 6-position, a scaffold ubiquitous in antimalarial, anticancer, and agrochemical development.[1][2]

This guide addresses the physicochemical characterization of this intermediate, specifically focusing on the melting point (Mp) as a purity indicator. While the trifluoromethanesulfonate (triflate) analog is a well-documented low-melting solid (34–38 °C), the mesylate often presents as a viscous oil or low-melting solid depending on purity and crystalline habit.[1][2] This document provides the definitive synthesis protocol, purification strategy, and thermal analysis workflow to ensure reproducible results in drug discovery campaigns.

Physicochemical Profile & Data Analysis

The physical state of 6-quinolinylnyl methanesulfonate is heavily influenced by trace solvent impurities and the method of isolation.[1] Below is a comparative analysis with its structural analogs.

Table 1: Comparative Physicochemical Properties[2]

Property	6-Quinolinyll Methanesulfonate	6-Quinolinyll Triflate	6-Hydroxyquinoline
CAS Number	1092513-18-2	173089-80-0	580-53-0
Molecular Formula	C ₁₀ H ₉ NO ₃ S	C ₁₀ H ₆ F ₃ NO ₃ S	C ₉ H ₇ NO
Molecular Weight	223.25 g/mol	277.22 g/mol	145.16 g/mol
Leaving Group Ability	Good (of MsOH -1.[1][2]9)	Excellent (of TfOH -14)	Poor (requires activation)
Melting Point	~50–80 °C (Predicted) *	34–38 °C (Experimental)	75–77 °C
Physical State	Viscous Oil / Low-melting Solid	Crystalline Solid	Crystalline Powder
Solubility	DCM, THF, EtOAc, DMSO	DCM, THF, Toluene	Alcohols, Acetone

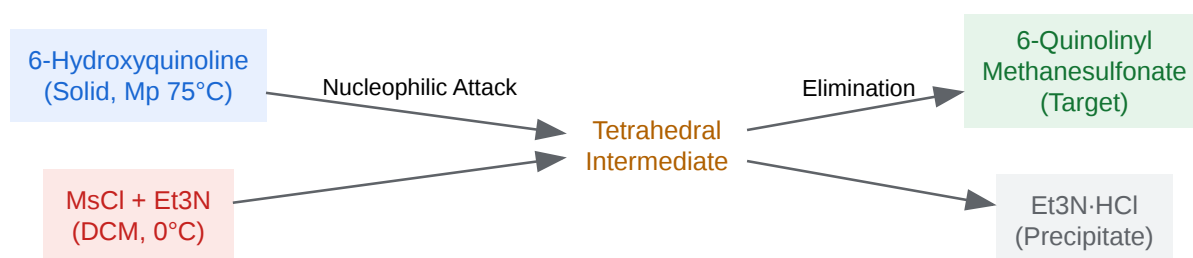
*Note: The mesylate congener typically exhibits a higher melting point than the triflate due to the lack of fluorine-induced lattice disruption, but often isolates as an oil due to slow crystallization kinetics.[1][2]

Synthesis & Purification Protocol

To obtain a crystalline solid suitable for accurate melting point determination, strict adherence to the workup protocol is required to remove unreacted methanesulfonyl chloride (MsCl) and triethylamine hydrochloride salts.

Reaction Logic

The synthesis proceeds via a nucleophilic attack of the phenoxide (generated in situ by base) on the sulfur atom of methanesulfonyl chloride. The reaction is exothermic and requires temperature control to prevent the formation of sulfonamide byproducts or polymerization.



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Figure 1: Reaction pathway for the mesylation of 6-hydroxyquinoline.

Step-by-Step Methodology

- Preparation: Charge a flame-dried round-bottom flask with 6-hydroxyquinoline (1.0 equiv) and anhydrous dichloromethane (DCM, 10 mL/g) under an inert atmosphere (Nitrogen or Argon).
- Base Addition: Add triethylamine (1.5 equiv) via syringe.[2] Cool the mixture to 0 °C using an ice/water bath. Ensure the starting material is fully dissolved or finely suspended.
- Mesylation: Dropwise add methanesulfonyl chloride (1.2 equiv) over 15 minutes. Critical: Maintain internal temperature < 5 °C to minimize impurities.[2]
- Reaction Monitoring: Warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes).[2] The product typically has a higher R_f than the starting phenol.
- Workup (Purification Phase 1):
 - Quench with saturated aqueous NaHCO₃ (removes excess MsCl).[2]
 - Extract with DCM (2x).[2]
 - Wash combined organics with Water followed by Brine.[2]
 - Dry over anhydrous Na₂SO₄ and concentrate in vacuo at < 40 °C.
- Crystallization (Purification Phase 2):

- The crude residue is often a yellow oil.
- Dissolve in a minimum amount of hot EtOAc or IPA (Isopropyl Alcohol).[2]
- Slowly add Hexanes or Heptane until turbidity persists.[2]
- Cool to -20 °C overnight to induce crystallization.[2]

Melting Point Determination Workflow

Accurate characterization requires distinguishing between the melting of the pure compound and the "softening" of an amorphous oil.

Protocol A: Capillary Method (Visual)[1][2]

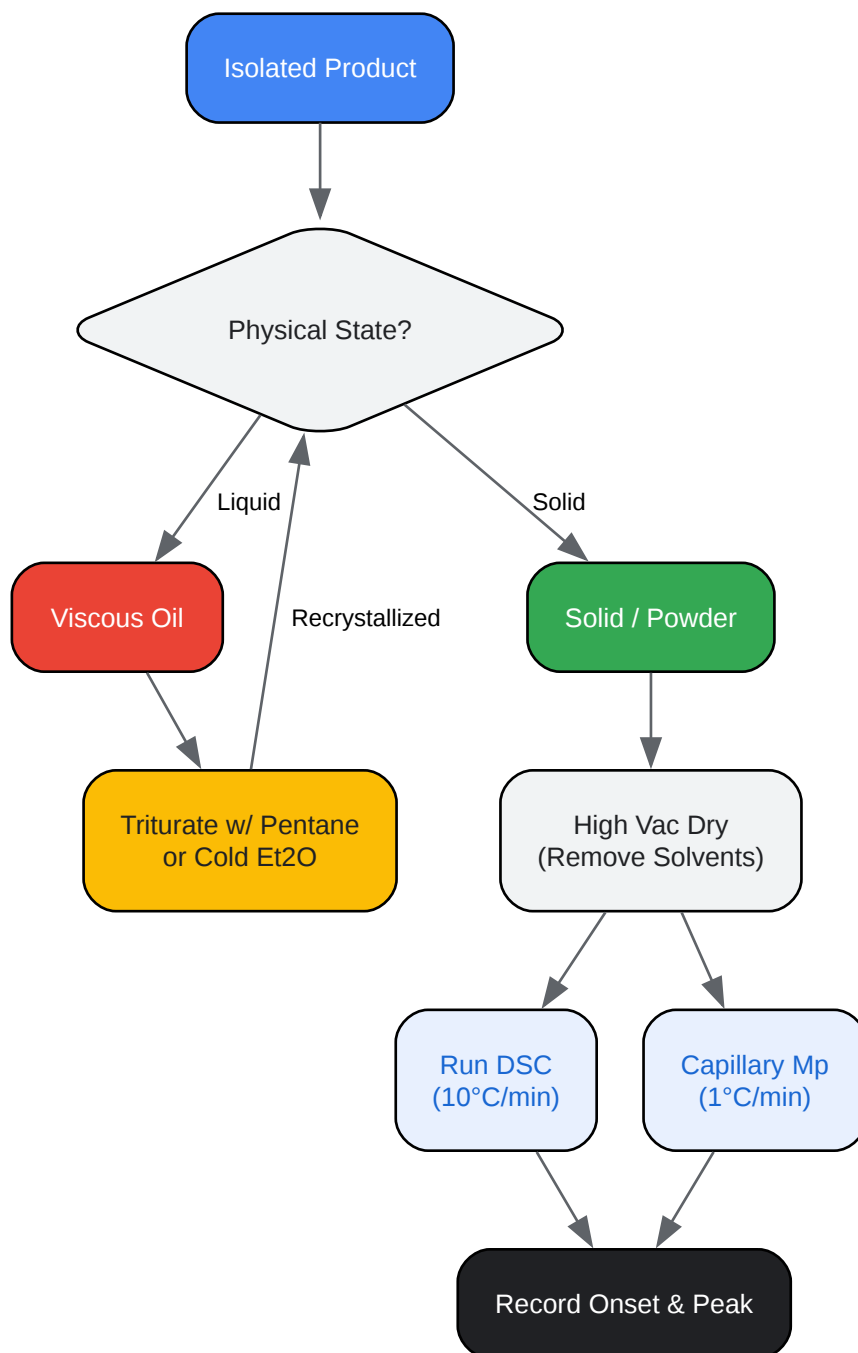
- Sample Prep: Dry the crystallized solid under high vacuum (0.1 mmHg) for 4 hours to remove lattice solvents.
- Loading: Pack 2–3 mm of sample into a glass capillary tube.
- Ramping:
 - Fast ramp (10 °C/min) to 40 °C.[2]
 - Slow ramp (1 °C/min) from 40 °C upwards.[2]
- Observation: Record the Onset Temperature (first liquid droplet) and Clear Point (complete liquefaction).
 - Target Range: If pure, expect a sharp range (e.g., 2 °C span). Broad ranges (> 5 °C) indicate residual solvent or hydrolysis to the phenol.[2]

Protocol B: Differential Scanning Calorimetry (DSC)

For drug development files, DSC is preferred to detect polymorphism.[2]

- Pan: Aluminum, crimped (non-hermetic).[2]
- Rate: 10 °C/min under N₂ purge (50 mL/min).

- Endotherm Analysis: Look for a sharp endothermic peak.[2] An exotherm immediately following melting may indicate thermal decomposition of the sulfonate ester.



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Figure 2: Decision tree for thermal characterization of the mesylate intermediate.

Applications & Stability

Storage

Sulfonate esters are susceptible to hydrolysis.[2][3] Store 6-quinolinyl methanesulfonate at 2–8 °C under argon. Significant darkening (to brown/black) indicates decomposition back to 6-hydroxyquinoline.[1][2]

Utility in Drug Discovery

This intermediate is a preferred partner for Suzuki-Miyaura coupling when the corresponding aryl halide is unavailable or unstable.[2]

- Reaction: 6-Quinolinyl-OMs + Aryl-B(OH)₂ + Pd(0) → 6-Arylquinoline.[1][2]
- Advantage: The mesylate is often more atom-economical and stable than the triflate or iodide equivalents in large-scale manufacturing.[1][2]

References

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